

The Biological Activity of Gal(2-11)amide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, inflammation, and seizure activity. Its effects are mediated through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The development of receptor-subtype-selective ligands is crucial for dissecting the specific roles of these receptors and for their potential as therapeutic targets. Gal(2-11)amide, a truncated analogue of galanin, has emerged as a key pharmacological tool due to its selective agonist activity at the GalR2 receptor. This technical guide provides an in-depth overview of the biological activity of Gal(2-11)amide, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Receptor Binding Profile

Gal(2-11)amide exhibits a distinct binding profile, with a marked preference for the GalR2 receptor subtype. This selectivity makes it an invaluable tool for studying the physiological functions mediated by GalR2. The binding affinities of Gal(2-11)amide for human and rat galanin receptors are summarized in the table below.



Receptor Subtype	Species	Assay Type	Ligand	Ki (nM)	IC50 (nM)	Referenc e
GalR1	Human	Radioligan d Binding	Gal(2- 11)amide	-	879	[1]
GalR2	Rat	Radioligan d Binding	Gal(2- 11)amide	88	1.76	[2]
GalR3	Rat	Radioligan d Binding	Gal(2- 11)amide	271	-	[1]

Table 1: Receptor Binding Affinities of Gal(2-11)amide. This table summarizes the equilibrium dissociation constants (Ki) and the half-maximal inhibitory concentrations (IC50) of Gal(2-11)amide for different galanin receptor subtypes.

Functional Activity

As a selective GalR2 agonist, Gal(2-11)amide effectively activates this receptor, initiating downstream intracellular signaling cascades. Its potency in functional assays underscores its utility in probing GalR2-mediated physiological responses.

Receptor Subtype	Assay Type	Parameter	Value (nM)	Reference
GalR2	Fluorescence Imaging Plate Reader (FLIPR)	EC50	9.32	[1]

Table 2: Functional Potency of Gal(2-11)amide. This table shows the half-maximal effective concentration (EC50) of Gal(2-11)amide for the GalR2 receptor.

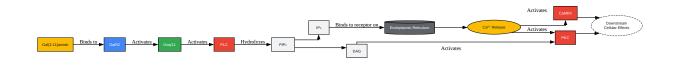
Signaling Pathways

Activation of the GalR2 receptor by Gal(2-11)amide initiates a cascade of intracellular events. GalR2 is known to couple to both Gq/11 and Gi/o G-proteins, leading to the activation of multiple downstream signaling pathways.



GalR2-Mediated Gq/11 Signaling Pathway

Upon agonist binding, GalR2 activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which can activate various calcium-dependent enzymes, including protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). DAG directly activates PKC.

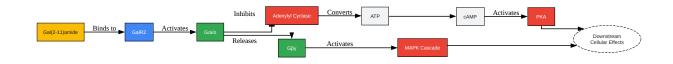


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Figure 1: GalR2 Gq/11 Signaling Pathway. Activation of GalR2 by Gal(2-11)amide leads to the Gq/11-mediated release of intracellular calcium and activation of PKC and CaMKII.

GalR2-Mediated Gi/o Signaling Pathway

GalR2 can also couple to the inhibitory Gi/o protein. This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Furthermore, the βγ subunits of the Gi/o protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.





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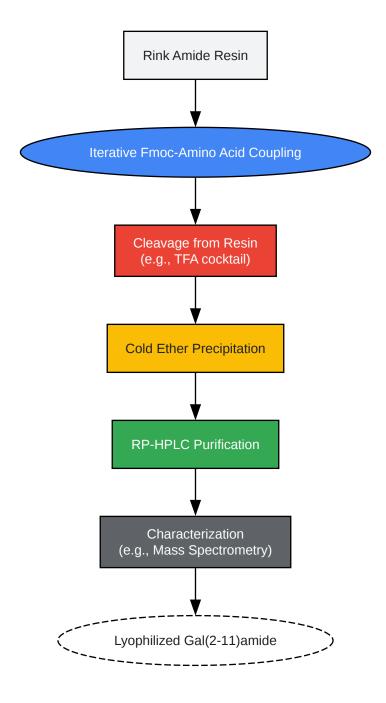
Figure 2: GalR2 Gi/o Signaling Pathway. GalR2 activation can also lead to the Gi/o-mediated inhibition of adenylyl cyclase and activation of the MAPK cascade.

Experimental Protocols Synthesis and Purification of Gal(2-11)amide

Gal(2-11)amide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Synthesis and Purification:





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Figure 3: Synthesis and Purification Workflow. A general workflow for the solid-phase synthesis and subsequent purification of Gal(2-11)amide.

Detailed Protocol:

• Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent such as dimethylformamide (DMF).



- Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: Couple the C-terminal amino acid (Leucine) to the deprotected resin.
 Activate the Fmoc-protected amino acid with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
- Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the Gal(2-11) sequence (Leu, Tyr, Gly, Ala, Ser, Asn, Leu, Thr, Trp).
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to
 pellet the peptide, and wash several times with cold ether to remove scavengers and soluble
 impurities.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
- Characterization and Lyophilization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). Lyophilize the pure fractions to obtain the final product as a white powder.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Gal(2-11)amide to galanin receptors.

Protocol Outline:

 Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the galanin receptor of interest (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.



- Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [125I]-galanin), and varying concentrations of unlabeled Gal(2-11)amide (competitor).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
- Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of Gal(2-11)amide. Fit the data to a one-site competition model to determine the IC50 value.
 Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Anticonvulsant Activity

The anticonvulsant effects of Gal(2-11)amide can be evaluated in rodent models of seizures.

Example Protocol (6-Hz Seizure Model in Mice):

- Animal Preparation: Use adult male mice. Administer Gal(2-11)amide or vehicle control via the desired route (e.g., intraperitoneal injection).
- Seizure Induction: At a predetermined time after drug administration, induce seizures by delivering a 6-Hz electrical stimulus through corneal electrodes.
- Behavioral Observation: Observe the mice for the presence or absence of a seizure, characterized by behaviors such as stun, forelimb clonus, and twitching of the vibrissae.
- Data Analysis: Determine the percentage of animals protected from seizures in each treatment group. Calculate the median effective dose (ED50) for the anticonvulsant effect.

In Vivo Assessment of Nociceptive Activity (Formalin Test)

The formalin test is used to assess the effects of Gal(2-11)amide on inflammatory pain.



Protocol Outline:

- Animal Preparation: Acclimate rats or mice to the testing environment. Administer Gal(2-11)amide or vehicle control.
- Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one hind paw.
- Behavioral Scoring: Immediately after the injection, observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
- Data Analysis: Compare the nociceptive scores between the treated and control groups for both phases of the test to determine the analgesic or pronociceptive effects of Gal(2-11)amide.

Conclusion

Gal(2-11)amide is a potent and selective agonist for the GalR2 receptor. Its well-defined receptor binding profile and functional activity make it an indispensable tool for elucidating the physiological and pathophysiological roles of GalR2. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of Gal(2-11)amide and related compounds, facilitating further research into the therapeutic potential of targeting the galanin system.

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